molecular formula C7H6ClN5 B12632985 6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine

6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B12632985
M. Wt: 195.61 g/mol
InChI Key: WETZFTAMFIWJLK-UHFFFAOYSA-N
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Description

6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN5. It is a derivative of pyrimidine and pyrazole, featuring a chlorine atom at the 6th position of the pyrimidine ring and a pyrazolyl group at the 3rd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination: The pyrimidine ring is chlorinated at the 6th position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Coupling Reaction: The chlorinated pyrimidine is then coupled with the pyrazole derivative under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom at the 6th position of the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form various oxidized or reduced products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted pyrimidines and pyrazoles, which can have different functional groups attached, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(1H-pyrazol-5-yl)pyrimidin-4-amine
  • 4-Pyrimidinamine, 6-chloro-N-1H-pyrazol-3-yl-

Uniqueness

6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C7H6ClN5

Molecular Weight

195.61 g/mol

IUPAC Name

6-chloro-N-(1H-pyrazol-5-yl)pyrimidin-4-amine

InChI

InChI=1S/C7H6ClN5/c8-5-3-7(10-4-9-5)12-6-1-2-11-13-6/h1-4H,(H2,9,10,11,12,13)

InChI Key

WETZFTAMFIWJLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)NC2=CC(=NC=N2)Cl

Origin of Product

United States

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